molecular formula C18H15ClN4S B12040808 3-(3-Chlorophenyl)-4-((2-methyl-3-phenylallylidene)amino)-1H-1,2,4-triazole-5(4H)-thione CAS No. 478255-05-9

3-(3-Chlorophenyl)-4-((2-methyl-3-phenylallylidene)amino)-1H-1,2,4-triazole-5(4H)-thione

Cat. No.: B12040808
CAS No.: 478255-05-9
M. Wt: 354.9 g/mol
InChI Key: ASLMHVHAXVPAEP-TVXDCWTGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Chlorophenyl)-4-((2-methyl-3-phenylallylidene)amino)-1H-1,2,4-triazole-5(4H)-thione is a synthetic organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorophenyl)-4-((2-methyl-3-phenylallylidene)amino)-1H-1,2,4-triazole-5(4H)-thione typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide or other suitable reagents.

    Substitution Reactions: Introduction of the 3-chlorophenyl and 2-methyl-3-phenylallylidene groups can be done through nucleophilic substitution reactions using appropriate halides or other electrophiles.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and other advanced techniques may be employed for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Various substitution reactions can occur, especially at the triazole ring or the phenyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound may be used as a ligand in transition metal catalysis.

    Material Science:

Biology

    Antimicrobial Activity: Triazole derivatives are known for their antimicrobial properties, and this compound may be studied for similar effects.

    Enzyme Inhibition: Potential use as an enzyme inhibitor in various biochemical pathways.

Medicine

    Drug Development: Exploration of its potential as a therapeutic agent for various diseases.

    Pharmacokinetics: Studies on its absorption, distribution, metabolism, and excretion.

Industry

    Agriculture: Potential use as a pesticide or herbicide.

    Polymer Science: Applications in the synthesis of new polymers with desired properties.

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenyl)-4-((2-methyl-3-phenylallylidene)amino)-1H-1,2,4-triazole-5(4H)-thione may involve interactions with specific molecular targets such as enzymes, receptors, or nucleic acids. The exact pathways and targets would depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole Derivatives: Compounds with similar triazole rings but different substituents.

    Phenylallylidene Amino Compounds: Compounds with similar phenylallylidene amino groups but different core structures.

Uniqueness

The unique combination of the triazole ring with the 3-chlorophenyl and 2-methyl-3-phenylallylidene groups may confer specific properties such as enhanced biological activity, stability, or selectivity.

Conclusion

3-(3-Chlorophenyl)-4-((2-methyl-3-phenylallylidene)amino)-1H-1,2,4-triazole-5(4H)-thione is a compound with potential applications in various fields

Properties

CAS No.

478255-05-9

Molecular Formula

C18H15ClN4S

Molecular Weight

354.9 g/mol

IUPAC Name

3-(3-chlorophenyl)-4-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C18H15ClN4S/c1-13(10-14-6-3-2-4-7-14)12-20-23-17(21-22-18(23)24)15-8-5-9-16(19)11-15/h2-12H,1H3,(H,22,24)/b13-10+,20-12+

InChI Key

ASLMHVHAXVPAEP-TVXDCWTGSA-N

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/C=N/N2C(=NNC2=S)C3=CC(=CC=C3)Cl

Canonical SMILES

CC(=CC1=CC=CC=C1)C=NN2C(=NNC2=S)C3=CC(=CC=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.